![molecular formula C5H9NaO3 B607634 Sodium 4-hydroxypentanoate CAS No. 56279-37-9](/img/structure/B607634.png)
Sodium 4-hydroxypentanoate
Overview
Description
Preparation Methods
- Synthetic routes for GHV are not widely documented, but it is derived from γ-valerolactone.
- Industrial production methods may involve chemical transformations of γ-valerolactone to yield GHV.
Chemical Reactions Analysis
- GHV can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would be GHV derivatives.
Scientific Research Applications
Metabolic Regulation
Sodium 4-hydroxypentanoate plays a role in metabolic pathways, particularly in energy metabolism and fat oxidation. Its ability to influence these processes makes it a candidate for research into metabolic disorders and obesity management.
Pharmaceutical Development
The compound is being explored for its potential therapeutic applications, particularly in the synthesis of pharmaceuticals. Its structure allows it to act as a building block for more complex molecules, which can be utilized in drug formulation .
Biochemical Studies
Research has indicated that this compound may have effects on biological systems, including neurotransmitter modulation. This suggests its potential use in neuropharmacology and studies related to brain function and disorders.
Industrial Applications
In industrial chemistry, this compound is considered for use in the production of fine chemicals and other industrial products. Its properties may facilitate the development of new materials or processes within chemical manufacturing.
Case Study: Metabolism of Sodium Levulinate
A notable study investigated the metabolism of sodium levulinate to this compound in rat models. The results demonstrated that the presence of ethanol significantly increased the production of this compound from levulinate, indicating its metabolic pathway's responsiveness to external factors. This study highlights the compound's relevance in understanding metabolic processes and potential pharmacological interactions .
Case Study: Skin Sensitization Testing
This compound has been evaluated for skin sensitization potential using human repeated insult patch tests (HRIPT). In trials involving concentrations of sodium levulinate (a related compound), no significant irritation or sensitization was observed, suggesting a favorable safety profile for topical applications . This is particularly relevant for cosmetic formulations where skin compatibility is crucial.
Data Tables
Mechanism of Action
- GHV’s mechanism of action is not fully elucidated.
- It likely interacts with receptors or enzymes involved in neurotransmission or metabolism.
Comparison with Similar Compounds
- GHV is unique due to its specific structure and role as a metabolite.
- Similar compounds include γ-hydroxybutyric acid (GHB) and γ-valerolactone .
Biological Activity
Sodium 4-hydroxypentanoate, also known as sodium levulinate, is a compound that has garnered attention due to its metabolic pathways and potential implications in both therapeutic and abuse contexts. This article discusses its biological activity, focusing on its metabolism, pharmacological effects, and relevant case studies.
Metabolism of this compound
This compound is primarily derived from levulinic acid, which is metabolized in the liver. Research indicates that levulinate is converted to 4-hydroxypentanoate through the action of NADPH- and NADH-dependent dehydrogenases. This conversion can be significantly accelerated by ethanol consumption, which enhances the production of 4-hydroxypentanoate from levulinate in isolated rat livers .
Key Metabolic Pathways
The metabolism of this compound involves several key pathways:
- Reduction Pathway : Levulinate is reduced to (R)-4-hydroxypentanoate and (S)-4-hydroxypentanoate via mitochondrial and cytosolic dehydrogenases.
- CoA Trapping : The compound can form various CoA derivatives, such as levulinyl-CoA and 4-phosphopentanoyl-CoA, which are involved in intermediary metabolism .
- Ethanol Interaction : Ethanol significantly increases the uptake of levulinate and enhances the production of 4-hydroxypentanoate, raising concerns about potential abuse as a psychoactive substance .
Pharmacological Effects
This compound exhibits various biological activities that could have therapeutic applications. Its effects can be summarized as follows:
- Neuroprotective Effects : Some studies suggest that it may exert neuroprotective effects, potentially influencing neurotransmitter systems.
- Metabolic Regulation : The compound's role in metabolic pathways suggests it may influence energy metabolism and fat oxidation .
- Potential for Abuse : Due to its psychoactive properties when metabolized from levulinate, there are concerns regarding its potential use as a drug of abuse .
Case Studies
Several studies have investigated the biological activity of this compound:
Summary of Metabolic Findings
Biological Activities
Activity Type | Description | Potential Applications |
---|---|---|
Neuroprotective | May protect against neurotoxicity | Neurological disorders |
Metabolic Regulation | Influences energy metabolism | Obesity management |
Psychoactive Potential | Potential for misuse as a drug | Substance abuse treatment |
Properties
IUPAC Name |
sodium;4-hydroxypentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGFTCUCXBRUTB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56279-37-9 | |
Record name | sodium 4-hydroxypentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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